molecular formula C4H4F5I B7724933 1,1,1,2,2-Pentafluoro-4-iodobutane CAS No. 85995-91-1

1,1,1,2,2-Pentafluoro-4-iodobutane

Cat. No.: B7724933
CAS No.: 85995-91-1
M. Wt: 273.97 g/mol
InChI Key: PPXVPFPTMXFUDE-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluoro-4-iodobutane is a halogenated hydrocarbon with the molecular formula C4H4F5I. It is also known by its synonym, 1H,1H,2H,2H-Perfluorobutyl iodide . This compound is characterized by the presence of both fluorine and iodine atoms, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2,2-Pentafluoro-4-iodobutane can be synthesized through the reaction of ethylene with iodopentafluoroethane . The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained. The process may require controlled temperatures and pressures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2-Pentafluoro-4-iodobutane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of different fluorinated compounds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while reduction reactions can produce partially or fully dehalogenated compounds.

Scientific Research Applications

1,1,1,2,2-Pentafluoro-4-iodobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentafluoro-4-iodobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and van der Waals interactions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1H,1H,2H,2H-Perfluorooctyl iodide
  • 1-Iodo-1H,1H,2H,2H-perfluorodecane
  • Hexadecafluoro-1,8-diiodooctane
  • Heptadecafluoro-1-iodooctane

Uniqueness

1,1,1,2,2-Pentafluoro-4-iodobutane is unique due to its specific combination of fluorine and iodine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F5I/c5-3(6,1-2-10)4(7,8)9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXVPFPTMXFUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068250
Record name 2:2 Fluorotelomer iodide
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Molecular Weight

273.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40723-80-6, 68390-32-9
Record name 1,1,1,2,2-Pentafluoro-4-iodobutane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2-Pentafluoro-4-iodobutane
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Record name Alkyl iodides, C4-18, gamma-omega-perfluoro
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Record name Butane, 1,1,1,2,2-pentafluoro-4-iodo-
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Record name 2:2 Fluorotelomer iodide
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Record name 1,1,1,2,2-pentafluoro-4-iodobutane
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Record name 1,1,1,2,2-PENTAFLUORO-4-IODOBUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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